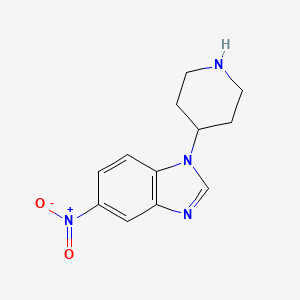

1H-Benzimidazole, 5-nitro-1-(4-piperidinyl)-

Description

1H-Benzimidazole, 5-nitro-1-(4-piperidinyl)- is a nitro-substituted benzimidazole derivative featuring a piperidinyl group at position 1. The nitro group at position 5 and the piperidinyl moiety contribute to its unique electronic and steric properties, making it a candidate for pharmacological applications.

Properties

CAS No. |

830331-30-1 |

|---|---|

Molecular Formula |

C12H14N4O2 |

Molecular Weight |

246.27 g/mol |

IUPAC Name |

5-nitro-1-piperidin-4-ylbenzimidazole |

InChI |

InChI=1S/C12H14N4O2/c17-16(18)10-1-2-12-11(7-10)14-8-15(12)9-3-5-13-6-4-9/h1-2,7-9,13H,3-6H2 |

InChI Key |

JKKIJKMXQVXNIC-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1N2C=NC3=C2C=CC(=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthesis of 5-Nitrobenzimidazole Intermediate

- Reagents: 4-nitro-1,2-phenylenediamine, aldehydes or carboxylate derivatives

- Conditions: Heating in dry DMF or ethanol at 80°C for 4–6 hours

- Mechanism: Condensation forms the benzimidazole ring with the nitro group fixed at the 5-position due to the starting diamine substitution pattern.

Halogenation or Activation of the 1-Position

- Reagents: Phosphorus oxychloride (POCl3) or similar chlorinating agents

- Conditions: Reaction at reflux or elevated temperature to replace the hydrogen at the 1-position with chlorine, forming 1-chlorobenzimidazole intermediate.

Nucleophilic Substitution with 4-Piperidinyl

- Reagents: 4-piperidine or 4-methylpiperidine

- Conditions: Heating in DMF or other polar aprotic solvents at 80–120°C for several hours under basic conditions to facilitate nucleophilic substitution at the 1-position.

Purification

- The crude product is purified by crystallization or chromatographic techniques using solvents such as ethanol, ethyl acetate, or mixtures thereof to obtain the pure 1H-Benzimidazole, 5-nitro-1-(4-piperidinyl)- compound.

Summary Table of Preparation Steps

| Step | Reaction Type | Starting Material/Intermediate | Reagents/Conditions | Outcome/Intermediate Product |

|---|---|---|---|---|

| 1 | Condensation | 4-nitro-1,2-phenylenediamine + aldehyde/carboxylate | DMF or ethanol, 80°C, 4–6 h | 5-nitrobenzimidazole core |

| 2 | Halogenation/Activation | 5-nitrobenzimidazole | POCl3, reflux or elevated temperature | 1-chloro-5-nitrobenzimidazole |

| 3 | Nucleophilic substitution | 1-chloro-5-nitrobenzimidazole + 4-piperidine | DMF, 80–120°C, basic conditions | 1H-Benzimidazole, 5-nitro-1-(4-piperidinyl)- |

| 4 | Purification | Crude product | Crystallization or chromatography | Pure target compound |

Research Findings and Optimization Notes

- The use of 4-nitro-1,2-phenylenediamine as the starting diamine ensures regioselective nitro substitution at the 5-position, avoiding mixtures of isomers.

- Halogenation with POCl3 is efficient for activating the 1-position for nucleophilic substitution, but reaction conditions must be carefully controlled to avoid over-chlorination or decomposition.

- Nucleophilic substitution with 4-piperidine requires polar aprotic solvents and elevated temperatures to achieve good yields; the reaction time and temperature are critical parameters for optimizing substitution efficiency.

- Purification by crystallization from ethanol or ethyl acetate mixtures yields high-purity products suitable for biological evaluation.

- ADME (absorption, distribution, metabolism, excretion) parameters of related benzimidazole derivatives indicate good drug-like properties, supporting the relevance of this synthetic approach for medicinal chemistry applications.

Chemical Reactions Analysis

Reactivity of the Nitro Group

The nitro group at the 5-position undergoes several transformations:

1.1. Reduction to Amine

The nitro group can be selectively reduced to an amine under catalytic hydrogenation conditions. For example:

This reaction is critical for generating intermediates with enhanced biological activity, such as cholinesterase inhibition .

1.2. Nucleophilic Substitution

The nitro group acts as a leaving group in nucleophilic aromatic substitution reactions. For instance, treatment with sodium methoxide in DMF facilitates substitution with methoxy or other nucleophiles:

This reactivity is leveraged to introduce diverse functional groups at the 5-position .

Piperidine Ring Modifications

The 4-piperidinyl substituent participates in alkylation and acylation reactions:

2.1. Alkylation

The secondary amine in the piperidine ring reacts with alkyl halides or epoxides. For example:

This modification enhances lipophilicity and pharmacokinetic properties .

2.2. Acylation

Reaction with acyl chlorides or anhydrides introduces acyl groups:

Acylated derivatives are studied for improved enzyme-binding affinity .

Benzimidazole Core Reactivity

The benzimidazole nucleus undergoes electrophilic substitution and metal coordination:

3.1. Halogenation

Iodination at the 2-position occurs under mild conditions:

This reaction is utilized to introduce halogens for further cross-coupling reactions .

3.2. Coordination with Metals

The benzimidazole nitrogen atoms coordinate with transition metals (e.g., Zn²⁺, Cu²⁺), forming complexes studied for catalytic or medicinal applications .

Stability Under Acidic/Basic Conditions

The compound demonstrates stability in neutral conditions but degrades under extreme pH:

-

Acidic Hydrolysis : The piperidine ring may undergo protonation, leading to ring-opening at elevated temperatures .

-

Basic Hydrolysis : The nitro group remains stable, but the benzimidazole ring may fragment under prolonged basic conditions .

Key Reaction Data Table

Research Implications

Scientific Research Applications

Chemical Properties and Biological Activities

1H-Benzimidazole, 5-nitro-1-(4-piperidinyl)- is characterized by its unique molecular structure, which contributes to its biological activities. The compound has been studied for its potential antiviral, anti-inflammatory, and anticancer properties.

Antiviral Activity

Recent studies have highlighted the effectiveness of benzimidazole derivatives in combating viral infections. For instance, compounds similar to 1H-Benzimidazole, 5-nitro-1-(4-piperidinyl)- have demonstrated significant activity against hepatitis C virus (HCV), with effective concentrations (EC50) in the nanomolar range. Research indicates that modifications to the benzimidazole structure can enhance antiviral potency, making it a promising candidate for further development against HCV and other viral pathogens .

Anti-inflammatory Properties

The anti-inflammatory potential of benzimidazole derivatives has also been extensively documented. Compounds derived from this class have shown promising results in reducing inflammation markers such as nitric oxide and tumor necrosis factor-alpha (TNF-α). A specific derivative exhibited an IC50 value of 0.86 µM against nitric oxide production, indicating strong anti-inflammatory activity .

Case Studies

Several case studies illustrate the practical applications of 1H-Benzimidazole, 5-nitro-1-(4-piperidinyl)- in pharmacological research.

Case Study 1: Antiviral Drug Development

In a study exploring the efficacy of benzimidazole derivatives against HCV, researchers synthesized a series of compounds and evaluated their inhibitory effects on viral replication. One compound demonstrated an EC50 value of 0.007 nM against genotype 1b of HCV, showcasing the potential for developing highly effective antiviral agents based on this chemical scaffold .

Case Study 2: Anti-inflammatory Agents

Another investigation focused on the synthesis of piperidine-substituted benzimidazole derivatives for their anti-inflammatory effects. The most potent compound showed significant inhibition of ear edema in animal models, with results surpassing those of standard anti-inflammatory drugs like ibuprofen. This suggests that further development could lead to new therapeutic options for inflammatory diseases .

Mechanism of Action

The mechanism of action of 5-Nitro-1-(piperidin-4-yl)-1H-benzo[d]imidazole involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects . The piperidinyl group may enhance the compound’s ability to bind to specific receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Etonitazepyne (N-pyrrolidino etonitazene)

- Structure : 2-(4-Ethoxybenzyl)-5-nitro-1-(2-pyrrolidin-1-ylethyl)-1H-benzimidazole .

- Key Differences :

- Position 1 substituent: Pyrrolidinylethyl group instead of 4-piperidinyl.

- Additional 4-ethoxybenzyl group at position 2.

- The 4-ethoxybenzyl moiety may increase receptor affinity, as seen in opioid-like activity, leading to its classification as a controlled substance .

1-(4-Phenyl-piperazin-1-ylmethyl)-1H-benzimidazole

- Structure : Piperazinylmethyl group at position 1 .

- Key Differences :

- Piperazine ring (secondary amines) replaces piperidine, increasing basicity.

- Phenyl substitution on the piperazine enhances aromatic interactions.

- Implications :

1-[(4-Fluorophenyl)methyl]-N-[1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl]-1H-benzimidazol-2-amine

- Structure : Fluorophenylmethyl and methoxyphenethyl groups attached to the benzimidazole core .

- Key Differences :

- Bulky arylalkyl substituents at positions 1 and 2.

- Methoxy group introduces electron-donating effects.

- Implications :

Physicochemical Properties

- Key Observations :

- Nitro and piperidinyl groups generally confer moderate molecular weights (250–400 Da).

- Piperidine derivatives exhibit variable solubility depending on counterions (e.g., hydrochloride salts in ).

Biological Activity

1H-Benzimidazole derivatives, particularly those containing nitro and piperidine groups, have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound 1H-Benzimidazole, 5-nitro-1-(4-piperidinyl)- is a notable example, exhibiting antimicrobial and anthelmintic properties. This article reviews the biological activity of this compound based on recent research findings, synthesizing data from various studies.

Chemical Structure and Synthesis

The structure of 1H-Benzimidazole, 5-nitro-1-(4-piperidinyl)- consists of a benzimidazole core with a nitro group at the 5-position and a piperidine moiety at the 1-position. This configuration is crucial for its biological activity. The synthesis typically involves reactions that introduce the nitro and piperidine groups onto the benzimidazole framework, often employing standard organic synthesis techniques such as nucleophilic substitution and reduction processes.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to 1H-Benzimidazole, 5-nitro-1-(4-piperidinyl)- exhibit significant antimicrobial properties against various bacterial strains. For instance, a study synthesized several benzimidazole derivatives and evaluated their antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that compounds with nitro substituents showed enhanced antibacterial effects compared to their non-nitro counterparts.

| Compound | Activity against E. coli | Activity against S. aureus |

|---|---|---|

| A3 (5-nitro derivative) | Highly Active | Active |

| A4 (non-nitro derivative) | Moderate | Weak |

The presence of the nitro group is believed to enhance the electron-withdrawing capacity, increasing the compound's interaction with bacterial cell membranes and inhibiting growth .

Anthelmintic Activity

The anthelmintic potential of 1H-Benzimidazole, 5-nitro-1-(4-piperidinyl)- has also been explored. In vitro tests using adult Indian earthworms (Pheretima posthuma) revealed that the compound exhibited significant paralysis and mortality rates compared to standard treatments like piperazine citrate.

| Parameter | Time for Paralysis (min) | Time for Death (min) |

|---|---|---|

| A3 | 0.98 ± 0.20 | 1.02 ± 0.16 |

| Piperazine | 1.00 ± 0.15 | 1.20 ± 0.10 |

These findings suggest that the compound could serve as a potential anthelmintic agent due to its efficacy in causing paralysis and death in helminths .

Case Studies and Clinical Relevance

A review of clinical cases involving benzimidazole derivatives highlights their relevance in treating infections caused by resistant strains of bacteria. For example, N-piperidinyl etonitazene , a related compound, has been implicated in several forensic cases due to its potency as an opioid analgesic, indicating that modifications to the benzimidazole structure can lead to compounds with significant therapeutic potential .

Structure-Activity Relationship (SAR)

The efficacy of 1H-Benzimidazole, 5-nitro-1-(4-piperidinyl)- can be attributed to its structural features:

- Nitro Group : Enhances antimicrobial activity through increased reactivity.

- Piperidine Ring : Contributes to binding affinity with biological targets.

Research indicates that modifications to these groups can significantly alter biological activity, underscoring the importance of SAR studies in drug development .

Q & A

What are the optimal synthetic routes for preparing 5-nitro-1-(4-piperidinyl)-1H-benzimidazole derivatives, and how do reaction conditions influence yields?

Basic Research Question

The synthesis of 5-nitro-1-(4-piperidinyl)-1H-benzimidazole derivatives typically employs Mannich base reactions or one-pot multicomponent strategies. For example, and describe a Mannich base approach where benzimidazole reacts with formaldehyde and 4-phenylpiperazine under reflux in ethanol, yielding 1-(4-phenyl-piperazin-1-ylmethyl)-1H-benzimidazole (Figure 4.1) . Solvent-free methods, as highlighted in , using trifluoroacetic acid (TFA) as a catalyst, can improve efficiency and reduce side products . Key variables affecting yields include:

- Catalyst choice : TFA enhances electrophilic substitution in benzimidazole derivatives.

- Temperature : Reflux conditions (70–80°C) are critical for completing the Mannich reaction.

- Substituent compatibility : Electron-withdrawing groups (e.g., nitro at position 5) may require longer reaction times.

How can researchers validate the structural integrity of synthesized 5-nitro-1-(4-piperidinyl)-1H-benzimidazole derivatives?

Basic Research Question

Structural validation relies on spectroscopic and analytical techniques:

- 1H/13C NMR : Assign peaks based on coupling patterns and chemical shifts. For example, the piperidinyl group’s protons appear as multiplet signals at δ 2.5–3.5 ppm, while the nitro group deshields adjacent aromatic protons .

- Elemental analysis : Compare calculated vs. observed C/H/N percentages. reports minor discrepancies (e.g., 76.86% C calculated vs. 76.80% observed), attributed to hygroscopicity or instrumental error .

- Mass spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]+ for C13H15N5O2 at m/z 281.12).

What in vitro models are suitable for evaluating the antimicrobial activity of 5-nitro-1-(4-piperidinyl)-1H-benzimidazole derivatives?

Advanced Research Question

Antimicrobial activity is assessed through:

- Minimum Inhibitory Concentration (MIC) assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. identifies substituents at position 2 (e.g., phenyl groups) as critical for enhancing activity .

- Structure-Activity Relationship (SAR) studies : Correlate substituent effects with potency. For instance, demonstrates that fluorophenyl groups at position 2 improve anthelmintic activity against Pheretima posthuma .

- Time-kill kinetics : Monitor bactericidal/fungicidal effects over 24–48 hours.

How do researchers resolve contradictions in pharmacological data for 5-nitro-1-(4-piperidinyl)-1H-benzimidazole derivatives?

Advanced Research Question

Contradictory data (e.g., variable MIC values across studies) may arise from:

- Experimental design : Differences in bacterial strains, inoculum size, or culture media. Standardize protocols using CLSI guidelines.

- Compound purity : Verify via HPLC (>95% purity) to exclude impurities affecting bioactivity .

- Statistical analysis : Apply ANOVA or non-parametric tests to assess significance. highlights minor elemental analysis discrepancies (±0.1–0.3%) within acceptable margins for synthetic compounds .

What advanced strategies enhance the pharmacokinetic profile of 5-nitro-1-(4-piperidinyl)-1H-benzimidazole derivatives?

Advanced Research Question

Optimize pharmacokinetics through:

- Prodrug design : Introduce hydrolyzable esters (e.g., methyl carboxylates) to improve solubility, as seen in ’s methyl 1H-benzimidazole-5-carboxylate derivatives .

- Metabolic stability assays : Use liver microsomes to identify metabolic hotspots (e.g., nitro group reduction).

- Molecular docking : Predict interactions with target enzymes (e.g., H. pylori urease) to refine substituent placement .

How can researchers leverage computational tools to predict the reactivity of 5-nitro-1-(4-piperidinyl)-1H-benzimidazole derivatives?

Advanced Research Question

Computational methods include:

- Density Functional Theory (DFT) : Calculate charge distribution to identify nucleophilic/electrophilic sites. The nitro group at position 5 is electron-withdrawing, directing electrophilic substitution to position 2 .

- Molecular dynamics simulations : Model binding to biological targets (e.g., β-tubulin for anthelmintic activity) .

- ADMET prediction : Use tools like SwissADME to forecast absorption, toxicity, and CYP450 interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.